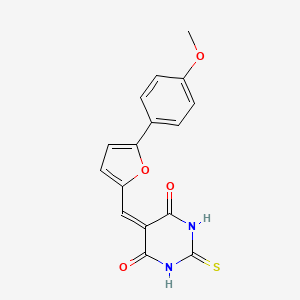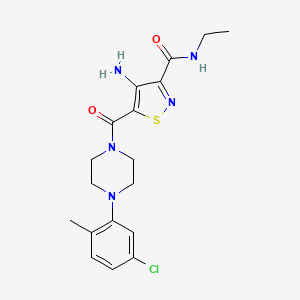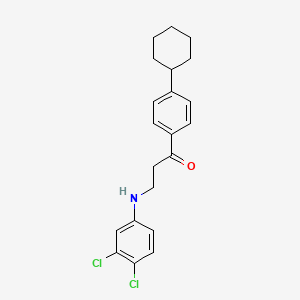
1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone, or 4-Cyclohexyl-3-dichloroanilino-1-propanone (4-CHDA), is an organic compound belonging to the class of aryl ketones. It is a colorless, crystalline solid with a molecular weight of 282.8 g/mol and a melting point of 177-179 °C. 4-CHDA has been used as a synthetic intermediate in organic synthesis, as a reactive intermediate in organic reactions, and as a reagent in the preparation of biologically active compounds. It has also been used in the synthesis of a variety of pharmaceuticals, including antifungal drugs, anti-inflammatory agents, and antibiotics.
Wissenschaftliche Forschungsanwendungen
1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone is used in a variety of scientific research applications, including the synthesis of biologically active compounds, the synthesis of pharmaceuticals, and the study of enzyme-catalyzed reactions. It has been used as a reagent in the synthesis of antifungal drugs, anti-inflammatory agents, and antibiotics. It has also been used in the synthesis of a variety of other compounds, including peptides, peptidomimetics, and nucleoside analogues.
Wirkmechanismus
1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone is believed to act as a catalyst in a number of enzymatic reactions. It has been shown to act as a proton donor in the hydrolysis of esters and amides, as well as in the hydrolysis of aminophosphonates. It has also been demonstrated to act as a proton acceptor in the hydrolysis of ketones, aldehydes, and carboxylic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been demonstrated to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been demonstrated to have an inhibitory effect on the enzyme phospholipase A2, which is involved in the breakdown of phospholipids.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone in laboratory experiments include its low cost, its availability, and its stability. It is also non-toxic and non-volatile, making it safe to handle in laboratory settings. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water and organic solvents.
Zukünftige Richtungen
In the future, 1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone could be used in the development of novel drugs and therapeutic agents. It could also be used to study the mechanism of action of various enzymes and to synthesize new compounds with potential therapeutic applications. Additionally, it could be used to study the interaction between drugs and their target proteins, as well as to design new drugs with improved potency and selectivity. Finally, this compound could be used to study the pharmacological effects of various compounds and to develop new methods of drug delivery.
Synthesemethoden
1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone can be synthesized by a variety of methods, including the reaction of 4-cyclohexylphenol with 3,4-dichloroaniline. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The reaction proceeds via an aldol condensation to form this compound.
Eigenschaften
IUPAC Name |
1-(4-cyclohexylphenyl)-3-(3,4-dichloroanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO/c22-19-11-10-18(14-20(19)23)24-13-12-21(25)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h6-11,14-15,24H,1-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVGKSVNUNKQNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)CCNC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

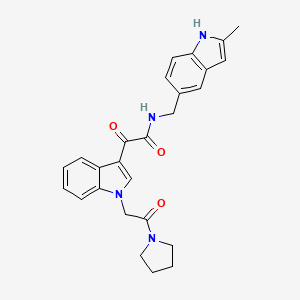
![N-[4-(2-chlorophenyl)-6-methyl-5-oxo-2-phenylpyridazin-3-yl]thiophene-2-carboxamide](/img/structure/B2951671.png)
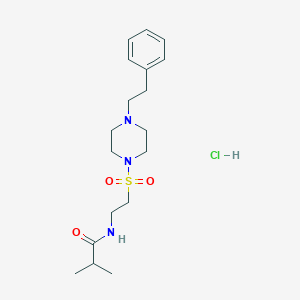

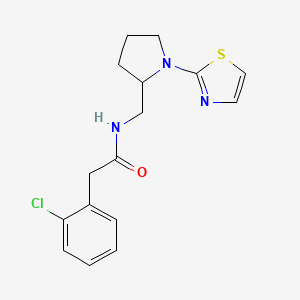
![2-chloro-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-4-carboxamide](/img/structure/B2951675.png)
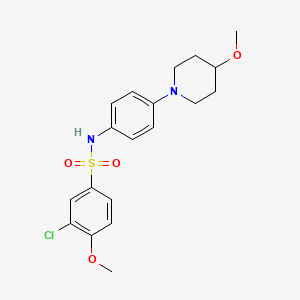
![4-Methyl-2-(2-morpholin-4-ylethyl)-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![(2E)-2-[(2-chlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2951680.png)
![5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]tetrazolo[1,5-a]pyrimidine](/img/structure/B2951683.png)
![(E)-4-(Dimethylamino)-N-[1-[(5-fluoro-2-methoxyphenyl)methyl]cyclopropyl]but-2-enamide](/img/structure/B2951685.png)
![1,3-dimethyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951686.png)
